1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine
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Overview
Description
5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a piperazine ring substituted with 4-methylphenyl groups, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzyl formate
- 4-Methylbenzyl bromide
- 4-Methylbenzyl piperazine
Uniqueness
Compared to similar compounds, 5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE stands out due to its thiazole ring and the presence of both piperazine and 4-methylbenzyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H27N3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C22H27N3S/c1-17-3-7-19(8-4-17)15-21-16-23-22(26-21)25-13-11-24(12-14-25)20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3 |
InChI Key |
HTMRLCSZIIDUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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